2,6-Dimethylcyclohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGAAWJLYHYMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988158 | |

| Record name | 2,6-Dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-63-1 | |

| Record name | 2,6-Dimethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dimethylcyclohexylamine chemical structure and stereoisomers

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 2,6-Dimethylcyclohexylamine

Introduction

This compound is an alicyclic amine characterized by a cyclohexane ring substituted with an amino group and two methyl groups at positions 2 and 6. As a chemical intermediate, it serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structural analogue, 2,6-dimethylaniline—which can be produced from this compound—is a key starting material for a variety of anesthetics like Lidocaine and Ropivacaine, as well as other pharmacologically active agents.[1][2] The spatial arrangement of the three substituent groups on the cyclohexane ring gives rise to a rich stereoisomeric landscape. Understanding the nuances of these stereoisomers is paramount for drug development professionals, as different isomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4]

This technical guide provides a comprehensive exploration of the chemical structure, stereoisomers, synthesis, separation, and characterization of this compound, designed for researchers, scientists, and professionals in drug development.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a six-carbon alicyclic ring. The numbering convention places the amino group (-NH₂) at position 1, with the two methyl groups (-CH₃) at positions 2 and 6. This substitution pattern creates three chiral centers (C1, C2, and C6), leading to the potential for multiple stereoisomers.

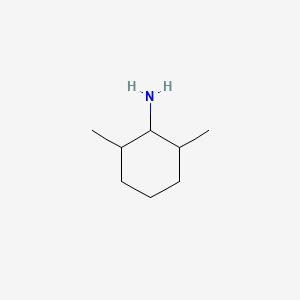

Caption: General chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 6850-63-1 | [5][6][7] |

| Molecular Formula | C₈H₁₇N | [5][6] |

| Molecular Weight | 127.23 g/mol | [5][6] |

| Boiling Point | 160.3 - 168 °C at 760 mmHg | [6][8][9] |

| Density | 0.826 g/cm³ | [6][9] |

| IUPAC Name | 2,6-dimethylcyclohexan-1-amine | [5] |

| Canonical SMILES | CC1CCCC(C1N)C | [6][7] |

Part 2: The Stereoisomeric Landscape

The substitution pattern of this compound gives rise to distinct stereoisomers, each with unique conformational properties and stability.[10] These isomers are typically classified based on the relative orientation of the substituents with respect to the plane of the cyclohexane ring: cis (on the same side) or trans (on opposite sides). This leads to three primary diastereomeric forms: cis-cis, trans-trans, and cis-trans.[10][11]

-

cis-cis Isomer : In this configuration, the amino group and both methyl groups are on the same side of the ring. In its most stable chair conformation, steric strain is minimized by placing two of the three substituents in equatorial positions, leaving one in an axial position.[10]

-

trans-trans Isomer : Here, the substituents alternate their positions relative to the ring's plane. This arrangement allows all three bulky groups to occupy equatorial positions in the most stable chair conformation, which significantly minimizes steric strain, making it the most stable isomer.[10]

-

cis-trans Isomer : This isomer features one cis and one trans relationship between adjacent substituents. For example, the amino group and one methyl group could be cis, while the amino group and the other methyl group are trans.[10]

The differentiation of these isomers is critical in drug development. The specific three-dimensional arrangement of a molecule dictates its ability to bind to biological targets like receptors and enzymes. Consequently, one stereoisomer may exhibit potent therapeutic activity while another could be inactive or even toxic.[3][4][12]

Caption: Relationship and relative stability of this compound stereoisomers.

Part 3: Synthesis and Stereocontrol

The synthesis of this compound is typically achieved through methods that can produce a mixture of stereoisomers. The choice of starting material and reaction conditions can influence the final isomeric ratio.

Protocol 1: Reductive Amination of 2,6-Dimethylcyclohexanone

This is a versatile laboratory-scale method for synthesizing amines from carbonyl compounds.[10] The process involves the reaction of 2,6-dimethylcyclohexanone with ammonia to form an imine intermediate, which is then reduced to the final amine product.

Causality : This method is favored for its directness. The stereochemistry of the final product mixture is influenced by the steric hindrance around the carbonyl group and the reducing agent used. Bulky reducing agents may favor attack from the less hindered face, altering the cis/trans ratio.

Step-by-Step Methodology :

-

Imine Formation : Dissolve 2,6-dimethylcyclohexanone in a suitable solvent (e.g., methanol).

-

Add an excess of ammonia (often as ammonium acetate or a solution of ammonia in methanol).

-

Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

Reduction : Introduce a reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) for laboratory scale.[10]

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, quench any remaining reducing agent. Perform an acid-base extraction to isolate the amine product.

-

Purification : Purify the resulting mixture of this compound isomers by distillation.[8]

Protocol 2: Catalytic Hydrogenation and Amination of 2,6-Dimethylphenol

This method is often preferred for industrial-scale production due to its high yield and the commercial availability of 2,6-dimethylphenol.[13] It combines the hydrogenation of the aromatic ring and the amination of the resulting hydroxyl group in a single process.

Causality : This process is highly efficient for large-scale synthesis. The catalyst and reaction conditions (high temperature and pressure) are chosen to overcome the stability of the aromatic ring and drive the reaction to completion, yielding a mixture of the stereoisomeric amines.[8][13]

Step-by-Step Methodology :

-

Reactor Charging : Load a high-pressure stirred autoclave with 2,6-dimethylphenol and a suitable catalyst. A typical catalyst is palladium on an aluminum oxide support.[8][13]

-

Ammonia Addition : Seal the autoclave and charge it with liquid ammonia.

-

Hydrogenation : Heat the mixture to a reaction temperature (e.g., 230 °C) and pressurize with hydrogen gas (e.g., 200 bar).[8]

-

Reaction : Maintain the temperature and pressure until hydrogen uptake ceases, indicating the reaction is complete (typically several hours).[8]

-

Cooling and Filtration : Cool the reactor, vent the excess pressure, and filter the reaction mixture to remove the catalyst.

-

Purification : The crude product, a mixture of stereoisomeric 2,6-dimethylcyclohexylamines, is purified by fractional distillation to yield the final product with a boiling point of 167-168 °C.[8]

Caption: Synthetic workflows for producing this compound.

Part 4: Separation and Characterization of Stereoisomers

Separating and identifying the individual stereoisomers of this compound is a critical task, as their similar physicochemical properties make separation challenging.[14] Gas chromatography (GC) is a highly effective technique for separating the diastereomers.[10][15]

Protocol 3: Gas Chromatography (GC) Method for Diastereomer Separation

This protocol outlines a typical GC method for the analytical separation of cis and trans isomers.

Causality : The choice of a mid-polarity, base-deactivated capillary column is crucial. Amines are basic compounds that can interact strongly with acidic sites on standard silica columns, leading to poor peak shape (tailing). A base-deactivated column minimizes these interactions.[10] A slow temperature ramp increases the differential partitioning of the isomers between the stationary and mobile phases, enhancing resolution.[15]

Step-by-Step Methodology :

-

Sample Preparation : Prepare a dilute solution of the this compound isomer mixture in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

GC System Configuration : Set up the gas chromatograph with the parameters outlined in the table below.

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition : Run the temperature program and acquire the chromatogram. The different diastereomers will elute at different retention times.

-

Analysis : Identify the peaks corresponding to the cis and trans isomers. The peak area can be used to determine the relative abundance of each isomer in the mixture.

Typical GC Parameters

| Parameter | Typical Condition | Reference(s) |

| Column | Base-deactivated poly(5% diphenyl/95% dimethyl siloxane) capillary column (30m x 0.25mm) | [10] |

| Injector Temperature | 250 °C | [10][15] |

| Oven Program | Initial 100 °C, ramp at 5 °C/min to 220 °C | [10][15] |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [10] |

| Carrier Gas | Helium or Nitrogen | [10] |

Enantiomer Resolution

While GC can separate diastereomers, resolving enantiomers (the non-superimposable mirror images of the trans-trans and cis-trans isomers) requires a chiral environment. This is typically achieved using:

-

Chiral HPLC/GC : Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Chiral Derivatization : The amine mixture is reacted with a pure chiral reagent to form diastereomeric derivatives (e.g., amides). These diastereomers can then be separated using standard, non-chiral chromatography techniques like GC or HPLC.[10]

Spectroscopic Characterization

Once separated, the identity and stereochemistry of each isomer must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for distinguishing diastereomers. The spatial orientation of the methyl and amino groups (axial vs. equatorial) results in distinct chemical shifts and proton-proton coupling constants, providing a unique fingerprint for each isomer.[10][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Coupling a GC to a mass spectrometer allows for the confirmation of the molecular weight (127 g/mol ) for each eluting peak. While the mass spectra of the isomers will be nearly identical, the combination of a unique retention time and the correct mass confirms the identity of each separated isomer.[10][15]

Conclusion

This compound is a deceptively simple molecule whose utility in synthetic chemistry is deeply connected to its complex stereochemistry. The existence of multiple stable stereoisomers—cis-cis, trans-trans, and cis-trans—necessitates precise control over its synthesis and rigorous methods for its separation and characterization. For professionals in drug discovery and development, a thorough understanding of these principles is not merely academic; it is a fundamental requirement for designing and creating safe and effective therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for navigating the challenges and opportunities presented by the stereoisomeric landscape of this important chemical intermediate.

References

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylcyclohexyl amine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Pelascini, F., Wesolek, M., Peruch, F., & Lutz, P. J. (2007). Most stable conformers for each stereoisomer of this compound. ResearchGate. Retrieved from [Link]

- Google Patents. (1981). US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110932, this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1981). EP0031859B1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine.

-

Chemsrc. (n.d.). This compound | CAS#:6850-63-1. Retrieved from [Link]

-

Gummadi, S. B., Kumar, P., et al. (2022). Separation of all isomers with 2,6-DMA and its impurities along other... ResearchGate. Retrieved from [Link]

-

Smith, K., Kim, M.J., Sinha, R., & Shea, K. M. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College. Retrieved from [Link]

-

Haseeb, A., et al. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Pharmaceutical Sciences, 5(8), 19-25. Retrieved from [Link]

-

Miyawaki, I., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 38(11A), 1662-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of Stereoisomers. Retrieved from [Link]

-

Reddy, I. K., & Mehvar, R. (2004). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug and Alcohol Dependence, 74(1), 1-13. Retrieved from [Link]

Sources

- 1. EP0031859B1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C8H17N | CID 110932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | CAS#:6850-63-1 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

2,6-Dimethylcyclohexylamine CAS number and nomenclature

An In-Depth Technical Guide to 2,6-Dimethylcyclohexylamine: Nomenclature, Stereochemistry, Synthesis, and Applications

Introduction

This compound is a significant alicyclic amine that serves as a versatile and crucial intermediate in the synthesis of a wide array of commercially important compounds, particularly in the agrochemical and pharmaceutical sectors.[1] Its utility stems from the substituted cyclohexane backbone, which provides a unique structural motif for building more complex molecules. A thorough understanding of its chemical identity, stereoisomeric forms, and synthetic pathways is paramount for researchers and process chemists aiming to leverage this compound in their work. This guide provides a senior application scientist's perspective on the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its properties and synthetic methodologies.

Part 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of all scientific work. This compound is most commonly identified by its CAS number, which typically refers to a mixture of its stereoisomers.[2][3][4] The IUPAC nomenclature provides a systematic and precise descriptor of its structure.

| Identifier | Value | Source(s) |

| IUPAC Name | 2,6-dimethylcyclohexan-1-amine | [1][3] |

| CAS Number | 6850-63-1 (Isomer Mixture) | [2][3][4][5] |

| Molecular Formula | C₈H₁₇N | [2][3] |

| Molecular Weight | 127.23 g/mol | [2][3] |

| Synonyms | 2,6-dimethylcyclohexanamine | [3][6] |

| InChIKey | KSGAAWJLYHYMLT-UHFFFAOYSA-N | [1][3] |

Part 2: The Critical Role of Stereochemistry

The substitution pattern on the cyclohexane ring—an amino group at position 1 and methyl groups at positions 2 and 6—gives rise to distinct stereoisomers.[1] The spatial arrangement of these substituents profoundly influences the molecule's physical properties and its reactivity in subsequent transformations. From a practical standpoint, controlling or separating these isomers is often a key challenge in process development. The three primary diastereomers are the cis-cis (all-cis), trans-trans (all-trans), and cis-trans forms.[1][7]

In its most stable chair conformation, the bulky methyl and amino groups prefer to occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). The trans-trans isomer is unique in that it can adopt a conformation where all three substituents are equatorial, rendering it the most thermodynamically stable isomer.[1]

Caption: Key stereoisomers of this compound.

Part 3: Physicochemical Properties for Experimental Design

The physical properties of this compound are critical for designing experiments, particularly for reaction setup, solvent selection, and purification procedures. Its classification as a flammable liquid with a relatively low flash point necessitates specific safety protocols in a laboratory or manufacturing setting.[2][3]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 160.3 - 168 °C at 760 mmHg | [2][8] |

| Density | 0.826 g/cm³ | [2][5] |

| Flash Point | 30 °C | [2][5] |

| Vapor Pressure | 2.4 mmHg at 25°C | [2] |

Part 4: Synthesis and Manufacturing Pathways

Historically, dialkylcyclohexylamines were prepared via methods like the hydrogenation of the corresponding anilines or the amination of cyclohexanols.[9] However, for 2,6-disubstituted variants, the most economically viable and widely documented industrial-scale synthesis starts from 2,6-dimethylphenol, a readily available commercial feedstock.[9] This process involves a direct reductive amination in the presence of ammonia and hydrogen over a heterogeneous catalyst.[8][9]

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Catalytic Amination of 2,6-Dimethylphenol

This protocol is a representative example based on established patent literature.[8] It is a self-validating system where reaction completion is monitored by pressure stabilization, indicating the cessation of hydrogen uptake.

-

Reactor Charging : In a 10 L high-pressure stirred autoclave, charge 1.650 kg of 2,6-dimethylphenol.

-

Catalyst Addition : Add 150 g of a powdered palladium catalyst (e.g., 5.0% Pd on an aluminum oxide support). The choice of catalyst is critical; palladium is highly effective for this transformation.[9]

-

Sealing and Inerting : Seal the autoclave. Purge with an inert gas (e.g., nitrogen) before introducing reactants to ensure an oxygen-free environment, which is crucial for safety and to prevent catalyst deactivation.

-

Ammonia Introduction : Pressurize the reactor by forcing in 1.370 kg of liquid ammonia. Ammonia serves as both a reactant and a solvent.

-

Reaction Execution : Begin stirring and heat the mixture to 230°C.

-

Hydrogenation : Introduce hydrogen gas to establish and maintain a pressure of 200 bar. The reaction is exothermic; careful temperature control is required.

-

Monitoring : Maintain the reaction at temperature and pressure until hydrogen consumption ceases (indicated by a constant pressure reading), which typically takes around 8 hours. This steady state confirms the reaction has reached completion.

-

Work-up : Cool the reactor to room temperature and carefully vent the excess pressure.

-

Purification : Filter the reaction mixture to recover the catalyst. The resulting crude product (approx. 1.710 kg) is then purified by fractional distillation to yield the final product (approx. 1.685 kg) with a boiling point of 167-168°C, corresponding to a yield of up to 98%.[8]

Part 5: Key Applications in Research and Industry

This compound is rarely the end product; its value lies in its role as a structural building block.

-

Agrochemicals : It is a key intermediate in the production of herbicides, fungicides, and plant-growth regulators.[1]

-

Pharmaceutical Synthesis : The amine functional group provides a reactive handle for building more complex, biologically active molecules.

-

Precursor to 2,6-Dimethylaniline : A significant industrial application is its dehydrogenation (aromatization) to produce 2,6-dimethylaniline, another valuable intermediate, particularly for the synthesis of dyes and certain pharmaceuticals.[1][10]

-

Materials Science : As a member of the alicyclic amine family, its derivatives can be used as catalysts or monomers in polymer production, such as for polyurethanes.[1]

Part 6: Analytical Methodologies

Accurate analysis is essential for quality control, purity assessment, and isomer ratio determination. Gas chromatography is the most common and effective technique.

Protocol: Gas Chromatography (GC) Analysis

-

System : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column : A base-deactivated capillary column is critical for analyzing amines to prevent peak tailing and ensure good resolution. A common choice is a poly(5% diphenyl/95% dimethyl siloxane) stationary phase.[1]

-

Injector : Set temperature to 250°C.

-

Oven Program :

-

Initial Temperature: 100°C.

-

Ramp: Increase temperature to 220°C at a rate of 10°C/min.

-

-

Detector : FID set at 250°C or MS scanning an appropriate mass range.

-

Carrier Gas : Helium or Hydrogen.

-

Interpretation : The resulting chromatogram will allow for the quantification of purity and, with proper calibration, the determination of the relative ratios of the cis and trans isomers.

High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can also be employed for the analytical or preparative separation of stereoisomers.[1]

Part 7: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[3]

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage | H318 | Causes serious eye damage |

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Core Handling Procedures :

-

Always work in a well-ventilated chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[11]

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylcyclohexyl amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:6850-63-1. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Google Patents. (1981). US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols.

-

ResearchGate. (n.d.). Most stable conformers for each stereoisomer of this compound. Retrieved from [Link]

- Google Patents. (1981). EP0031859B1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylcyclohexylamine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H17N | CID 110932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 6850-63-1 [m.chemicalbook.com]

- 5. This compound | CAS#:6850-63-1 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols - Google Patents [patents.google.com]

- 10. EP0031859B1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Synthesis of 2,6-Dimethylcyclohexylamine from 2,6-Dimethylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethylcyclohexylamine, a critical intermediate in the agrochemical and pharmaceutical industries. The primary focus is on the direct, one-pot catalytic hydrogenation and amination of readily available 2,6-dimethylphenol. This document details the underlying chemical principles, mechanistic pathways, a validated experimental protocol, and methods for characterization and troubleshooting. By explaining the causality behind experimental choices, this guide serves as an in-depth resource for researchers, chemists, and process development professionals aiming to optimize this important transformation.

Introduction: The Strategic Importance of this compound

This compound is a key building block in the synthesis of a variety of high-value chemical products. Its structural isomers are particularly useful as intermediates for the manufacture of economically significant herbicides, fungicides, and plant-growth regulants.[1] The traditional synthesis routes, which often begin with the corresponding aniline or nitrobenzene derivatives, can be hampered by the limited availability of the required 2,6-disubstituted starting materials.[1]

In contrast, 2,6-dimethylphenol is a bulk chemical, available in large commercial quantities, making it an economically attractive and logical starting point for the synthesis of this compound.[1] This guide focuses on the direct conversion process, which combines the hydrogenation of the aromatic ring and the amination of the resulting cyclohexyl moiety in a single, efficient operation.[1]

The Core Synthetic Strategy: One-Pot Catalytic Reductive Amination

The most effective and industrially viable method for converting 2,6-dimethylphenol to this compound is a one-pot reaction involving catalytic hydrogenation in the presence of ammonia.[1] This process elegantly combines two key transformations:

-

Hydrogenation of the Aromatic Ring: The phenolic ring is saturated with hydrogen to form a mixture of 2,6-dimethylcyclohexanol and 2,6-dimethylcyclohexanone intermediates.[2][3]

-

Reductive Amination: These intermediates react in situ with ammonia to form an imine, which is subsequently reduced by hydrogen to the final amine product.[4][5]

This concurrent approach is highly efficient, leading to high conversion and selectivity under optimized conditions.[1]

Caption: High-level workflow for the direct synthesis of this compound.

Mechanistic Insights into the Catalytic Pathway

The transformation of 2,6-dimethylphenol proceeds through a sophisticated mechanism on the surface of a heterogeneous catalyst, typically a noble metal like palladium (Pd) or platinum (Pt) on a high-surface-area support such as carbon or alumina.[1]

Causality of Catalyst Choice:

-

Palladium (Pd) and Platinum (Pt): These metals are chosen for their exceptional ability to activate both hydrogen (H₂) and the aromatic ring of the phenol.[1] They provide active sites for the dissociative chemisorption of hydrogen and the π-complexation of the phenol ring, which are crucial initial steps.[6]

-

Support (Carbon/Alumina): The support material, like activated carbon or alumina, provides a high surface area for the dispersion of metal nanoparticles. This maximizes the number of active sites available for the reaction, enhancing catalytic efficiency.[1]

The reaction sequence can be visualized as follows:

-

Adsorption: 2,6-dimethylphenol, hydrogen, and ammonia adsorb onto the catalyst surface.

-

Ring Hydrogenation: The aromatic ring is stepwise hydrogenated, forming 2,6-dimethylcyclohexanone as a key intermediate.[3] Further reduction can lead to 2,6-dimethylcyclohexanol.

-

Imine Formation: The 2,6-dimethylcyclohexanone intermediate reacts with ammonia via nucleophilic addition, followed by dehydration, to form a cyclohexylimine intermediate on the surface.[5]

-

Imine Hydrogenation: The C=N double bond of the imine is rapidly hydrogenated to yield the final this compound.[5]

-

Desorption: The final product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Sources

- 1. US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols - Google Patents [patents.google.com]

- 2. EP0031859B1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine - Google Patents [patents.google.com]

- 3. Hydrogenation Reaction of 2,6-Dimethylphenol on Pd/C in the Liquid and Gas Phases | Sciact - CRIS-система Института катализа - публикации, сотрудники [sciact.catalysis.ru]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrocatalytic Hydrogenation of Phenol over Platinum and Rhodium: Unexpected Temperature Effects Resolved (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to the Reductive Amination of 2,6-Dimethylcyclohexanone

<

This guide provides a comprehensive technical overview for the synthesis of 2,6-dimethylcyclohexylamine from 2,6-dimethylcyclohexanone via reductive amination. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction's mechanistic underpinnings, practical execution, and critical process parameters.

Executive Summary

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a versatile and efficient route to primary, secondary, and tertiary amines.[1][2][3] The conversion of 2,6-dimethylcyclohexanone to this compound is a synthetically important transformation, as the resulting product is a valuable chiral building block for ligands in asymmetric catalysis and an intermediate for various fine chemicals.[4] This document elucidates the core principles of this reaction, compares common synthetic strategies, provides detailed experimental protocols, and discusses the critical aspects of stereochemical control and product purification. The causality behind experimental choices is emphasized to provide a field-proven perspective on this transformation.

Foundational Principles: The Mechanism of Reductive Amination

The reductive amination of a ketone, such as 2,6-dimethylcyclohexanone, with ammonia proceeds in two discrete, yet often concurrent, stages within a one-pot synthesis.[1]

-

Imine Formation: The reaction initiates with the nucleophilic addition of ammonia to the carbonyl carbon of 2,6-dimethylcyclohexanone. This is followed by dehydration to form a Schiff base, specifically an imine intermediate. The rate of this step is pH-dependent; mildly acidic conditions (pH 4-5) facilitate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[5] However, excessively acidic conditions will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[5]

-

Reduction of the Imine: The C=N double bond of the imine is subsequently reduced to a C-N single bond by a suitable reducing agent to yield the final amine product.[1] The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the unreacted ketone.[5]

Figure 1: General workflow for the reductive amination of 2,6-dimethylcyclohexanone.

Strategic Approaches: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the selection of an appropriate reducing agent. The steric hindrance imposed by the two methyl groups adjacent to the carbonyl in 2,6-dimethylcyclohexanone necessitates careful consideration.

| Reducing Agent | Key Characteristics & Causality | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH3CN) | A mild reducing agent that is stable in protic solvents and selectively reduces iminium ions much faster than ketones at a pH of 6-7.[5][6][7][8][9] The cyano group withdraws electron density, attenuating the hydride-donating ability of the borohydride. | High selectivity, can be used in one-pot procedures.[10] | Highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[7][10] Reactions can be sluggish with sterically hindered ketones.[8] |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN.[5][10] The acetoxy groups provide steric bulk and are less electron-withdrawing than a cyano group, making it a highly selective reagent for reductive aminations.[11][12] It is particularly effective for hindered ketones.[11][13] | Low toxicity, high yields, and fewer side products compared to other methods.[11][12] Effective for a wide range of substrates, including sterically hindered ones.[11][13] | Can be less reactive than NaBH3CN in some cases. |

| Catalytic Hydrogenation (H2/Catalyst) | Involves the use of hydrogen gas and a metal catalyst (e.g., Pd/C, Pt/C, Rh/SiO2).[14][15] This method is often used in industrial settings due to its cost-effectiveness and the avoidance of stoichiometric metal hydride reagents.[8] | Economical, scalable, and environmentally benign (water is the only byproduct).[8][15] | May require high pressures and temperatures.[15] Can lead to over-reduction of other functional groups if not carefully controlled. Potential for catalyst poisoning. |

Experimental Protocols

The following protocols are presented as illustrative examples. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is often preferred for laboratory-scale synthesis due to its safety profile and high efficiency with hindered ketones.[11][12]

Materials:

-

2,6-Dimethylcyclohexanone

-

Ammonia (as ammonium acetate or a solution in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of 2,6-dimethylcyclohexanone (1.0 equiv.) and ammonium acetate (1.5 - 2.0 equiv.) in DCE, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature. The use of ammonium acetate provides the ammonia source and helps to buffer the reaction mixture.

-

If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equiv.) can be added.[11][12]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or column chromatography.

Protocol 2: Borch Reductive Amination using Sodium Cyanoborohydride

This classic method remains a viable option, provided appropriate safety precautions are taken.[9]

Materials:

-

2,6-Dimethylcyclohexanone

-

Ammonia (as a solution in methanol)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Sodium hydroxide (for basification)

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottomed flask, dissolve 2,6-dimethylcyclohexanone (1.0 equiv.) in methanol.

-

Add a solution of ammonia in methanol (excess).

-

Adjust the pH of the solution to 6-7 by the careful addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.2 equiv.) portion-wise to the stirred solution.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

-

Once the reaction is complete, carefully acidify the mixture with concentrated HCl to decompose the excess cyanoborohydride in a well-ventilated fume hood.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a concentrated NaOH solution to a pH > 12.

-

Extract the product with diethyl ether (3x).

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to yield the crude amine.

-

Purify by distillation.

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Stereochemical Considerations

The reduction of the imine intermediate can lead to the formation of stereoisomers (cis and trans) of this compound.[4] The stereochemical outcome is influenced by the steric bulk of the reducing agent and the reaction conditions.[13]

-

Sterically Hindered Reducing Agents: Reagents like sodium triacetoxyborohydride are more sterically demanding and may exhibit higher diastereoselectivity, often favoring the formation of the thermodynamically more stable isomer.[13]

-

Reaction Temperature: Lower reaction temperatures generally favor higher stereoselectivity.

The precise ratio of cis to trans isomers should be determined experimentally using techniques such as NMR spectroscopy or GC analysis.

Purification and Characterization

Purification of the final product is typically achieved through distillation under reduced pressure. The purity and identity of this compound should be confirmed by a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (127.23 g/mol ).[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and determine the isomeric ratio.[4]

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine group.[17]

Safety and Handling

-

2,6-Dimethylcyclohexanone: Handle in a well-ventilated area.

-

Sodium Cyanoborohydride: Highly toxic. Avoid contact with acids, which can liberate poisonous hydrogen cyanide gas. All manipulations should be performed in a certified chemical fume hood.[7][10]

-

Sodium Triacetoxyborohydride: A safer alternative, but still handle with care as it is a hydride reagent.

-

Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents like DCE and methanol.

Conclusion

The reductive amination of 2,6-dimethylcyclohexanone is a robust and adaptable method for the synthesis of this compound. The choice of reducing agent is a critical parameter, with sodium triacetoxyborohydride offering a favorable balance of reactivity, selectivity, and safety for this particular transformation, especially given the steric hindrance of the substrate. Careful control of reaction conditions and a thorough understanding of the underlying mechanism are paramount to achieving high yields and desired stereoselectivity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully implement this important synthetic transformation.

References

-

Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.Reductions in Organic Synthesis, 201-218.

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (2008). ResearchGate. [Link]

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis.Wiley-VCH.

-

This compound. PubChem. [Link]

- Brennan, J. A. (1981). U.S. Patent No. 4,252,742.U.S.

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). MDPI. [Link]

-

Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2021). National Institutes of Health. [Link]

-

Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (2023). Royal Society of Chemistry. [Link]

-

Product distributions of reductive amination of cyclohexanone over... ResearchGate. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community. [Link]

-

Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. (2013). YouTube. [Link]

-

Study on Ru/ZrO2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine. (2018). Journal of Chemical Engineering of Chinese Universities. [Link]

-

Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College. [Link]

-

N,N-Dimethylcyclohexylamine. Organic Syntheses. [Link]

-

Direct reductive amination of cyclohexanone. ResearchGate. [Link]

-

Borch Reductive Amination. (2014). Chem-Station. [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2022). National Institutes of Health. [Link]

-

Using cyclohexanone as the starting material, describe how each of... Pearson+. [Link]

-

Reduction of carbonyl compounds using Sodium borohydride and aluminium borohydide. (2021). YouTube. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

Birch Reduction of Aromatic Rings. (2019). Master Organic Chemistry. [Link]

-

Reductive Amination. (2023). YouTube. [Link]

-

Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Thieme Connect. [Link]

- HU220748B1 - Improved process for producing n,n-dimethyl-cyclohexyl-amine.

- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

-

production process and purification techniques for n,n-dimethylcyclohexylamine. BDMAEE. [Link]

-

Synthesis and purification of 2,6-dimethylcyclohexanol for application as a general anesthetic. Smith ScholarWorks. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. gctlc.org [gctlc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis_Chemicalbook [chemicalbook.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Sodium cyanoborohydride [organic-chemistry.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Page loading... [wap.guidechem.com]

- 17. This compound | C8H17N | CID 110932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 2,6-Dimethylcyclohexylamine derivatives

An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethylcyclohexylamine Derivatives

Executive Summary

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry and agrochemistry. As a substituted alicyclic amine, its unique stereochemical and conformational properties provide a robust framework for the development of novel bioactive molecules.[1] Derivatives incorporating this moiety have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties.[2][3][4][5] This guide synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds. It provides field-proven experimental protocols for their evaluation and offers insights into future research directions, serving as a critical resource for researchers and drug development professionals.

Introduction: The Significance of the Alicyclic Amine Scaffold

Alicyclic amines, which feature a non-aromatic ring integrated with an amine functional group, are foundational components in a multitude of biologically active molecules and natural products.[1] The this compound moiety, in particular, offers a unique combination of structural rigidity from the cyclohexane ring and reactivity from the amine group. This structure allows for precise spatial arrangement of substituents, giving rise to distinct stereoisomers (cis and trans) that can profoundly influence biological activity.[1] Historically, these compounds have been crucial intermediates in the manufacturing of herbicides, fungicides, and plant-growth regulators, underscoring their economic and scientific importance.[6] Modern research has expanded their application into therapeutic areas, exploring their potential as novel anticancer agents, acetylcholinesterase inhibitors, and antimicrobials to combat drug-resistant pathogens.[2][3]

Synthesis and Stereochemistry of this compound Derivatives

The synthesis of the core this compound structure is a critical first step, with several established industrial and laboratory-scale methods.

Common Synthetic Routes:

-

Reductive Amination of 2,6-Dimethylcyclohexanone: This is a versatile and widely used method where 2,6-dimethylcyclohexanone is reacted with ammonia in the presence of a reducing agent.[1] The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding mixtures of cis and trans isomers.[1]

-

Catalytic Hydrogenation of 2,6-Dimethylphenol: A robust industrial process involves the direct amination of 2,6-dimethylphenol. The phenol is treated with ammonia and hydrogen at elevated temperatures and pressures over a hydrogen-transfer catalyst, such as palladium on an aluminum oxide support.[6][7] This method can achieve high yields, producing a mixture of stereoisomers.[7]

-

Hydrogenation of 2,6-Dimethylaniline: Another common approach is the hydrogenation of the corresponding aniline derivative, which reduces the aromatic ring to a cyclohexane ring.[6]

The derivatization of the primary amine is typically achieved through standard organic chemistry transformations, such as acylation, alkylation, or condensation reactions, to build a library of compounds for biological screening.

Experimental Workflow: Synthesis and Screening

The following diagram illustrates a typical workflow from initial synthesis to the identification of a lead compound.

Caption: Workflow for synthesis and biological evaluation.

Spectrum of Biological Activities

Derivatives of this compound have shown efficacy across multiple biological domains.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant bacteria necessitates the development of novel antibiotics.[5] Cyclohexylamine derivatives have emerged as a promising class of compounds.[2] For instance, certain thiophenyl-pyrimidine derivatives incorporating a cyclohexyl moiety have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5]

The antifungal potential is also significant. Hydrazone derivatives of 2,6-dimethyl-4-aminopyrimidine have shown potent inhibition against the mycelial growth of several phytopathogenic fungi, such as Botrytis cinerea and Monilia fructigena.[8] Some of these compounds outperformed commercial fungicides in in vitro assays, highlighting their potential for agricultural applications.[8]

Mechanism of Action Insight: The antimicrobial action of some derivatives is attributed to the inhibition of essential bacterial processes. For example, certain pyrimidine derivatives act by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[5] This disruption leads to filamentation of the bacteria and eventual cell death.[5] Other mechanisms can involve membrane permeabilization and depolarization, leading to rapid bactericidal effects.[9]

Anticancer Activity

The cyclohexylamine framework is present in several compounds investigated for their antiproliferative effects. The introduction of this moiety into other known anticancer scaffolds has been shown to greatly improve antiproliferative activity.[2] For example, metal complexes of a 6-(cyclohexylamino)-furo[2,3-d]pyrimidine derivative have demonstrated antitumor activity against Jurkat and K562 cancer cell lines, acting through the induction of apoptosis.[4]

Another study focused on 4-hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone, a related cyclohexyl derivative, which was effective in impairing the viability of ovarian cancer cells in both 2D and 3D culture models, as well as in a mouse xenograft model.[10] Its mechanism is believed to involve the impairment of proteasome activity by interfering with the deubiquitinating enzyme UCHL5.[10]

Table 1: Representative Anticancer Activity of Cyclohexyl Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value | Reference |

| Furo[2,3-d]pyrimidine-Pd(II) Complex | K562 (Leukemia) | IC50 | < 10 µM (Value inferred) | [4] |

| Bispidine Derivative (4c) | HepG2 (Liver) | IC50 | ~25 µM | [11] |

| Bispidine Derivative (4e) | HepG2 (Liver) | IC50 | ~25 µM | [11] |

| 1,3,4-Oxadiazole N-Mannich Base (5) | A375 (Melanoma) | IC50 | ~40 µM | [12] |

| 1,3,4-Oxadiazole N-Mannich Base (6) | C32 (Melanoma) | IC50 | > 100 µM | [12] |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a well-validated target for insecticides and for the treatment of neurodegenerative diseases like Alzheimer's. Some cyclohexylamine derivatives have been reported to act as acetylcholinesterase inhibitors.[2] A study on 4-thiazolidinone inhibitors of AChE from Anopheles gambiae and Aedes aegypti mosquitoes revealed that a pendant aliphatic amine, a feature of the this compound structure, was crucial for activity.[3] These compounds showed promising selectivity, strongly inhibiting the mosquito enzyme while having little activity against the human equivalent, which is a critical feature for developing safe insecticides.[3]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on cyclohexylamine derivatives have yielded key insights.

-

Substitution on the Cyclohexyl Ring: The presence and position of alkyl groups, like the two methyl groups in this compound, create a specific steric and conformational profile that influences binding to biological targets. The relative stereochemistry (cis vs. trans) of these groups and the amine function can dramatically alter potency.[1]

-

Modifications of the Amine Group: For AChE inhibitors based on a 4-thiazolidinone scaffold, modifying the pendant amine group significantly affected activity. Replacing a dimethylamino moiety with a larger diethylamino group or a heterocyclic substituent like morpholine led to reduced activity.[3] This suggests a specific size and basicity requirement for the amine for optimal target engagement.

-

Aromatic Substituents: In a series of ketamine ester analogues, which feature a 2-aminocyclohexanone core, substituents on the aromatic ring played a key role.[13] Generally, 2- and 3-substituted compounds were more active as anesthetics than their 4-substituted counterparts. The nature of the substituent also mattered; electron-withdrawing groups like CF3 often provided less effective analogues compared to halogens like Cl.[13]

SAR Logic Diagram

This diagram illustrates the logical process of an SAR study to optimize a lead compound.

Caption: Logical flow of a Structure-Activity Relationship study.

Key Experimental Protocols

The following protocols are foundational for assessing the biological activity of novel this compound derivatives. Their design includes appropriate controls to ensure data integrity.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Objective: To quantify the antibacterial or antifungal potency of test compounds.

Materials:

-

96-well microtiter plates

-

Bacterial/fungal strain of interest (e.g., S. aureus ATCC 29213)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

-

Positive control (e.g., Vancomycin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or plate reader

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compounds in the microtiter plate. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculate Plates: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Include Controls:

-

Positive Control: Set up wells with serial dilutions of a known antibiotic (e.g., Vancomycin).

-

Negative (Growth) Control: Include wells with only inoculum and broth (plus the highest concentration of DMSO used for the test compounds).

-

Sterility Control: Include wells with only sterile broth.

-

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Causality and Validation: The inclusion of a positive control (Vancomycin) validates that the assay conditions are suitable for detecting growth inhibition. The negative control confirms that the microbial strain is viable and that the solvent (DMSO) does not inhibit growth at the concentrations used.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability of mammalian cells, which is crucial for determining potential toxicity or anticancer efficacy.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds on a chosen cell line.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Multi-well plate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Due to the hydrophobic nature of many derivatives, initial solubilization in DMSO is standard practice.[10]

-

Include Controls:

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

-

Negative (Vehicle) Control: Treat cells with medium containing the highest concentration of DMSO used.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read Absorbance: Measure the absorbance at approximately 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Causality and Validation: The vehicle control establishes the baseline for 100% cell viability. The positive control ensures the cell line is responsive to cytotoxic agents and the assay is performing correctly. This self-validating system ensures that any observed decrease in viability is due to the compound's activity and not an artifact of the experimental setup.

Future Perspectives and Challenges

The this compound scaffold remains a fertile ground for discovery. Future research should focus on several key areas:

-

Stereoselective Synthesis: Developing more efficient and scalable methods for synthesizing specific stereoisomers is crucial, as stereochemistry often dictates biological activity and can reduce off-target effects.

-

Mechanism of Action Studies: While broad activities are known, detailed mechanistic studies are often lacking. Elucidating specific molecular targets (e.g., enzymes, receptors) will enable more rational, target-based drug design.

-

Combating Resistance: In the antimicrobial space, these derivatives should be tested against a wider panel of drug-resistant clinical isolates. Their potential to act as antibiotic enhancers, restoring the activity of existing drugs, is also a valuable avenue of research.[9]

-

Pharmacokinetic Profiling: For derivatives with promising in vitro activity, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies are the necessary next steps to assess their potential for in vivo efficacy and clinical translation.[14][15]

The primary challenge lies in optimizing for both potency and safety. Many potent bioactive compounds fail due to off-target toxicity. The strategic modification of the this compound core will be key to enhancing the therapeutic index and developing derivatives that are both effective and well-tolerated.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

PrepChem.com. Synthesis of 2,6-dimethylcyclohexyl amine. Available from: [Link]

-

Request PDF. Synthesis and biological activity of cyclohexylamine derivatives. Available from: [Link]

- Google Patents. US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols.

- Google Patents. EP0031859B1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine.

-

Vidal-Albalat, A., et al. (2013). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 110932, this compound. Available from: [Link]

-

Wang, Y., et al. (2024). In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. Journal of Analytical Toxicology. Available from: [Link]

-

ResearchGate. Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives... Available from: [Link]

-

Golbaghi, G., et al. (2015). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines. Bioinorganic Chemistry and Applications. Available from: [Link]

-

Valcarenghi, V., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]

-

Morris, H., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. Available from: [Link]

-

Podesta, A., et al. (2005). In vitro antitumor activities of 2,6-di-[2-(heteroaryl)vinyl]pyridines and pyridiniums. Il Farmaco. Available from: [Link]

-

Chen, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available from: [Link]

-

Zhang, L., et al. (2021). Design, Synthesis, and Antifungal Activity of 2,6-Dimethyl-4-aminopyrimidine Hydrazones as PDHc-E1 Inhibitors with a Novel Binding Mode. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Espinoza, J., et al. (2021). In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola. Molecules. Available from: [Link]

-

Christodoulou, M. S., et al. (2022). Recent Advances in Natural Product-Based Hybrids as Anti-Cancer Agents. Cancers. Available from: [Link]

-

Li, J., et al. (2015). Synthesis and Fungicidal Activities of (Z/E)-3,7-Dimethyl-2,6-octadienamide and Its 6,7-Epoxy Analogues. Molecules. Available from: [Link]

-

Ozoe, Y., et al. (2016). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science. Available from: [Link]

-

Zhang, Z., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. Available from: [Link]

-

Le, T. B., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Sztanke, M., et al. (2021). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules. Available from: [Link]

-

Tuleuov, Y., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules. Available from: [Link]

-

Szulc, A., et al. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. Available from: [Link]

-

Han, H., et al. (2023). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. International Journal of Molecular Sciences. Available from: [Link]

-

Raheem, N., & Straus, S. K. (2021). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Antibiotics. Available from: [Link]

-

Kim, H., et al. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences. Available from: [Link]

-

Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Design, Synthesis, and Antifungal Activity of 2,6-Dimethyl-4-aminopyrimidine Hydrazones as PDHc-E1 Inhibitors with a Novel Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]

- 12. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 2,6-Dimethylcyclohexylamine as a Chiral Building Block in Organic Synthesis

Abstract

Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule can dictate its pharmacological activity, metabolic pathway, and toxicity.[1] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral auxiliaries—stereogenic units temporarily incorporated into a substrate—represent a powerful and reliable strategy for controlling the stereochemical outcome of chemical reactions.[2][3] This guide provides a comprehensive technical overview of 2,6-dimethylcyclohexylamine, a robust and effective chiral building block. We will explore its synthesis and resolution, the mechanistic basis for its stereodirecting influence, and its practical application in key asymmetric transformations that are vital for the construction of complex, stereochemically-defined molecules.

The Strategic Importance of Chiral Building Blocks

In biological systems, molecules interact with chiral environments, such as enzyme active sites and protein receptors.[4] Consequently, enantiomers of a chiral drug can exhibit profoundly different biological effects.[1][4] This reality has driven regulatory agencies and the pharmaceutical industry to prioritize the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential side effects.[4]

The use of chiral auxiliaries is a well-established strategy that addresses this challenge by converting an enantioselective reaction into a diastereoselective one.[3][5] The auxiliary, derived from an inexpensive, naturally occurring chiral source, is attached to the substrate. Its inherent chirality, often amplified by steric bulk, directs new bond formations to occur on a specific face of the molecule. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, making the process economically viable.[3] this compound, with its rigid cyclic structure and sterically demanding methyl groups, exemplifies an ideal chiral auxiliary for a range of asymmetric syntheses.

Synthesis and Enantiomeric Resolution

The practical utility of a chiral auxiliary begins with its efficient preparation and separation into single enantiomers. This compound is typically synthesized as a racemic mixture of stereoisomers, which must then be resolved.

Common Synthetic Pathways

Two primary industrial-scale routes to racemic this compound are prevalent:

-

Reductive Amination of 2,6-Dimethylcyclohexanone : This method involves the reaction of 2,6-dimethylcyclohexanone with ammonia to form an intermediate imine, which is then reduced to the target amine.[6] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) for lab-scale synthesis or catalytic hydrogenation (e.g., using Raney nickel) for industrial production.[6]

-

Catalytic Hydrogenation of 2,6-Dimethylphenol : A more direct and high-yielding approach involves the catalytic hydrogenation of 2,6-dimethylphenol in the presence of ammonia at elevated temperature and pressure.[7][8] This single-reactor process efficiently converts the readily available phenol into the desired cyclohexylamine.[7]

The synthesis typically yields a mixture of cis and trans stereoisomers.[6]

Experimental Protocol: Hydrogenation of 2,6-Dimethylphenol

The following protocol is adapted from established industrial procedures for the synthesis of this compound.[8]

Materials:

-

2,6-Dimethylphenol (1.650 kg)

-

Palladium (5.0 wt%) and Praseodymium Oxide (2.5 wt%) on Alumina Catalyst (150 g)

-

Ammonia (1.370 kg)

-

Hydrogen gas

-

10 L Stirred Autoclave

Procedure:

-

Charge the 10 L stirred autoclave with 1.650 kg of 2,6-dimethylphenol and 150 g of the palladium/praseodymium oxide catalyst.[8]

-

Seal the autoclave and purge with nitrogen, then introduce 1.370 kg of liquid ammonia.[8]

-

Heat the reaction mixture to 230°C.[8]

-

Pressurize the autoclave with hydrogen gas to a constant pressure of 200 bar.[8]

-

Maintain the reaction at 230°C and 200 bar with vigorous stirring for approximately 8 hours, or until hydrogen uptake ceases.[8]

-

Cool the autoclave to room temperature and carefully vent the excess pressure.

-